ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851950-54-4
Cat. No.: VC11977021
Molecular Formula: C22H15ClN4O6S
Molecular Weight: 498.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851950-54-4 |
|---|---|
| Molecular Formula | C22H15ClN4O6S |
| Molecular Weight | 498.9 g/mol |
| IUPAC Name | ethyl 3-(4-chlorophenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-4-3-5-15(10-12)27(31)32)17(16)21(29)26(25-18)14-8-6-13(23)7-9-14/h3-11H,2H2,1H3,(H,24,28) |
| Standard InChI Key | MIDQDYWLXABLGG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Properties
The compound’s molecular formula, C₂₂H₁₅ClN₄O₆S, reflects a hybrid architecture combining a thieno[3,4-d]pyridazine core with three functional groups:
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A 4-chlorophenyl moiety at position 3.
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A 3-nitrobenzamido group at position 5.
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An ethyl carboxylate ester at position 1.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 498.9 g/mol |
| IUPAC Name | Ethyl 3-(4-chlorophenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)N+[O-])C4=CC=C(C=C4)Cl |
| InChIKey | MIDQDYWLXABLGG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 144 Ų (calculated) |
The 3-nitrobenzamido group introduces strong electron-withdrawing effects, potentially enhancing binding affinity in biological systems, while the 4-chlorophenyl substituent contributes to hydrophobic interactions .
Synthesis and Manufacturing
Synthesis of this compound involves multi-step reactions under controlled conditions:
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Core Formation: Cyclocondensation of thiophene derivatives with hydrazine yields the pyridazine ring.
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Substituent Introduction:
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Chlorophenyl Attachment: Ullmann coupling or nucleophilic aromatic substitution.
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Nitrobenzamido Incorporation: Amide coupling using 3-nitrobenzoyl chloride in dimethylformamide (DMF).
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Esterification: Ethyl carboxylate installation via reaction with ethyl chloroformate in ethanol.
Critical parameters include:
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Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
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Solvents: Polar aprotic solvents (DMF, dichloromethane) to stabilize intermediates.
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Temperature: Reactions often proceed at 60–80°C to optimize kinetics.
Biological Activity and Applications
While direct biological data for this compound remains limited, structural analogs and patent literature suggest potential roles in kinase inhibition. For example, US10870651B2 discloses thieno-pyridazine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7), a target in oncology . The 3-nitrobenzamido group may mimic ATP-binding motifs, while the chlorophenyl moiety enhances cell membrane permeability .
Table 2: Comparison with Structural Analogs
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-... | CDK7 (predicted) | N/A | |
| Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-... | CDK9 | 12.3 |
The nitro group’s electron-withdrawing nature may improve target engagement compared to fluoro or methoxy analogs .
Analytical Characterization
Quality control and structural verification rely on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.
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High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using C18 columns with acetonitrile/water gradients.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 499.3 [M+H]⁺.
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